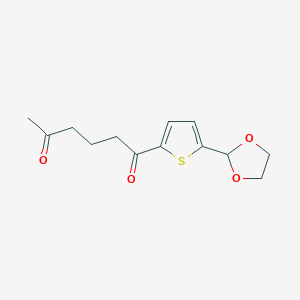

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a 1,3-dioxolane ring, a thiophene ring, and a ketone group . 1,3-Dioxolanes are cyclic acetals that can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The ketone group is a functional group characterized by the carbonyl group (C=O), where the carbon atom is double-bonded to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The 1,3-dioxolane ring would provide a cyclic structure, the thiophene ring would introduce a heterocyclic component, and the ketone group would introduce polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the 1,3-dioxolane and thiophene rings, the ketone group, and the overall size and shape of the molecule .Aplicaciones Científicas De Investigación

Catalysis and Synthesis :

- Zeolites such as Y, US-Y, and ZSM-5 have been used as catalysts for synthesizing 1,3-dioxolanes from styrene oxide and aliphatic ketones. This process is influenced by diffusion factors and acidity (Zatorski & Wierzchowski, 1991).

- Heterogeneously catalyzed condensations of glycerol with benzaldehyde, formaldehyde, and acetone lead to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential platform chemicals (Deutsch, Martin, & Lieske, 2007).

Organic Synthesis and Chemistry :

- The synthesis of a series of 1,3-dioxolanes by adding ketones to epoxides using [Cp*Ir(NCMe)3]2+ as a catalyst has been demonstrated. These reactions proceed at ambient temperature with good yields (Adams, Barnard, & Brosius, 1999).

- Molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which are derivatives of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone, have been explored. These derivatives display significant antioxidant activities (Althagafi, 2022).

Applications in Material Science :

- The reaction of esters with ketones in the presence of acid catalysts leads to various dioxolanes, which have applications in material science and synthesis (Samitov, Glushko, Malinovskii, & Pokhodenko, 1972).

- Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes yields monoprotected 1,4-diketones, an important reaction in organic synthesis and potentially in material science (Mosca, Fagnoni, Mella, & Albini, 2001).

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRDHTFBBCXYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641901 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone | |

CAS RN |

898772-66-2 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

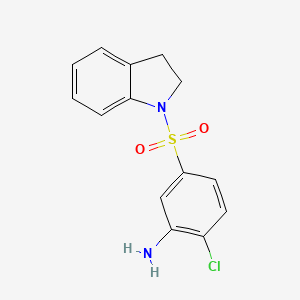

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

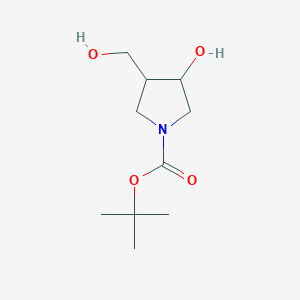

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

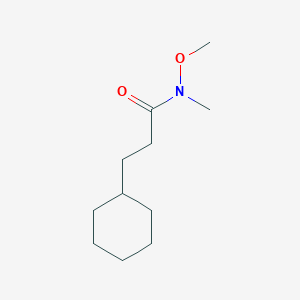

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

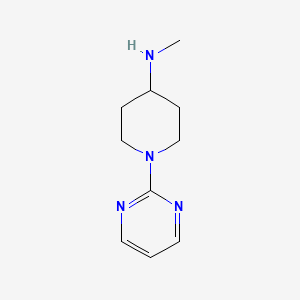

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)